molecular formula C15H21BrN2O B5376101 N'-[(E)-(4-bromophenyl)methylidene]octanehydrazide

N'-[(E)-(4-bromophenyl)methylidene]octanehydrazide

Cat. No.: B5376101
M. Wt: 325.24 g/mol
InChI Key: MMENZDHNVDPIIS-SFQUDFHCSA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]octanehydrazide is a hydrazone derivative, characterized by the presence of a bromophenyl group and an octanehydrazide moiety. This compound is part of the broader class of Schiff bases, which are known for their versatility in forming stable complexes with transition metals. These properties make it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]octanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O/c1-2-3-4-5-6-7-15(19)18-17-12-13-8-10-14(16)11-9-13/h8-12H,2-7H2,1H3,(H,18,19)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMENZDHNVDPIIS-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NN=CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]octanehydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and octanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The reaction mixture is then cooled to room temperature, and the product is isolated by filtration and recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-bromophenyl)methylidene]octanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]octanehydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major products are hydrazine derivatives.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]octanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]octanehydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA. These interactions can inhibit enzyme activity or interfere with DNA replication, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
  • N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
  • N’-[(E)-(4-bromophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)aceto hydrazide

Uniqueness

N’-[(E)-(4-bromophenyl)methylidene]octanehydrazide is unique due to its specific structural features, such as the presence of an octanehydrazide moiety, which distinguishes it from other similar compounds.

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